molecular formula C18H17ClN2O4S2 B2805244 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 899988-89-7

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B2805244
CAS No.: 899988-89-7
M. Wt: 424.91
InChI Key: OROWDBLOZFYUDD-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structural complexity to N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, has shown promising anticonvulsant properties. Compounds synthesized through the reaction of various intermediates demonstrated significant protection against convulsions induced by picrotoxin, a known convulsant agent. Such findings suggest potential applications in developing new anticonvulsant therapies (Farag et al., 2012).

Antiviral and Antimicrobial Agents

The synthesis of new derivatives incorporating sulfonamide structures has been explored for their antiviral and antimicrobial activities. Studies have synthesized novel compounds starting from chlorobenzoic acid, leading to sulfonamide derivatives that showed certain activities against tobacco mosaic virus, indicating potential applications in antiviral research. Additionally, these compounds have been evaluated against various bacteria and fungi, showcasing their broad-spectrum antimicrobial potential (Chen et al., 2010).

Enzyme Inhibition for Therapeutic Targets

Research into N-substituted sulfonamide derivatives has highlighted their role as enzyme inhibitors, with potential therapeutic implications. Compounds synthesized in various studies have shown inhibitory activities against enzymes like lipoxygenase, suggesting their utility in designing drugs for conditions where enzyme modulation is beneficial (Aziz‐ur‐Rehman et al., 2016).

Chemotherapeutic Applications

Sulfonamide derivatives have been investigated for their potential as chemotherapeutic agents. Mixed-ligand copper(II)-sulfonamide complexes, for instance, have been synthesized and characterized, with studies on their DNA binding, cleavage, and genotoxicity. Such complexes have shown varying degrees of efficacy in inducing apoptosis in tumor cells, highlighting their potential application in cancer therapy (González-Álvarez et al., 2013).

Drug Discovery and Development

The applications in drug discovery, particularly as CDK2 inhibitors for cancer treatment, underscore the utility of sulfonamide derivatives in medicinal chemistry. Structure-based drug design has facilitated the rapid development of potent and selective inhibitors, showcasing the importance of such compounds in advancing therapeutic options (Vulpetti et al., 2006).

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)10-2-3-17(22)21-18-20-15-9-4-12(19)11-16(15)26-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROWDBLOZFYUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.